BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular binding of Durlobactam to beta-
lactamase enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Durlobactam Sodium

Cat. No.: B607226

An In-depth Technical Guide on the Molecular Binding of Durlobactam to Beta-Lactamase
Enzymes

Introduction

Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) [3-
lactamase inhibitor designed to combat infections caused by multidrug-resistant Gram-negative
bacteria, particularly Acinetobacter baumannii.[1][2] Unlike other DBO inhibitors, durlobactam
was rationally designed to potently inactivate not only Ambler class A and C serine [3-
lactamases but also, crucially, the class D carbapenemases (OXA enzymes) that are prevalent
in A. baumannii.[2][3] When combined with sulbactam, a 3-lactam with intrinsic activity against
Acinetobacter spp., durlobactam restores sulbactam's efficacy by protecting it from degradation
by these enzymes.[4] This guide provides a detailed technical overview of the molecular
interactions, binding kinetics, and experimental methodologies used to characterize the binding
of durlobactam to its target B-lactamase enzymes.

Molecular Mechanism of Action

Durlobactam functions as a reversible, covalent inhibitor of serine 3-lactamases.[5][6] The
mechanism involves the nucleophilic attack by the active site serine residue of the B-lactamase
on the carbonyl group of durlobactam's bicyclic core. This forms a stable, covalent acyl-enzyme
intermediate, effectively carbamoylating the enzyme and rendering it inactive.[3]
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A key feature of durlobactam's interaction is its reversibility. The sulfated amine within the
durlobactam structure is capable of recyclizing onto the carbamate, allowing the intact inhibitor
to dissociate from the enzyme.[3] This process, however, is slow, particularly for class D
enzymes, resulting in sustained inhibition.[1][2] The rate of this dissociation is quantified by the
off-rate constant (k_off).[2][3]

Mechanism of Durlobactam Inhibition
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Caption: Reversible covalent inhibition of 3-lactamase by durlobactam.

Quantitative Binding and Kinetic Data

The potency of durlobactam is quantified by its acylation efficiency (often expressed as kz/K or
k_inact/K_i) and the stability of the acyl-enzyme complex (measured by k_off).[1][3] A high
acylation rate and a low dissociation rate indicate a potent and durable inhibitor.[1][2]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.709974/full
https://academic.oup.com/cid/article-pdf/76/Supplement_2/S194/50083723/ciad095.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150275/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.709974/full
https://www.benchchem.com/product/b607226?utm_src=pdf-body-img
https://academic.oup.com/cid/article-pdf/76/Supplement_2/S194/50083723/ciad095.pdf
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.709974/full
https://academic.oup.com/cid/article-pdf/76/Supplement_2/S194/50083723/ciad095.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150275/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Inhibition of Serine B-Lactamases

Durlobactam demonstrates potent inhibition across Ambler classes A, C, and D, with
significantly greater potency against many enzymes compared to the first-generation DBO
inhibitor, avibactam.[3][7] Its activity against class D carbapenemases is a key differentiating

feature.[3][7]
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. Durlobactam Avibactam
Enzyme Organism . ) Durlobactam . .
k_inact/K_i k_inact/K_i
(Class) Source k_off (s~1)
(M~*s™) (M~s™)
Class A
) 110,000 + 0.0003 £
CTX-M-15 E. coli 1,400 £ 200
10,000 0.00003
KPC-2 K. pneumoniae 7,700 £ 600 0.0016 + 0.0001 1,100 + 100
) 0.0005 £
SHV-5 K. pneumoniae 13,000 £ 2,000 NT
0.00004
0.0011 £
TEM-1 E. coli 25,000 £ 2,000 2,300 £ 200
0.00004
Class C
0.0001 £
ADC-7 A. baumannii 14,000 + 2,000 NT
0.00001
) 0.0003 £
AmpC P. aeruginosa 16,000 = 1,000 1,000 = 100
0.00001
100,000 + 0.0005 +
P99 E. cloacae 1,200 + 100
10,000 0.00002
Class D
0.00002 +
OXA-10 P. aeruginosa 1,000 £ 100 25x04
0.000003
- 0.00002 +
OXA-23 A. baumannii 3,100 + 300 1.4+£0.2
0.000002
. 0.00003 +
OXA-24/40 A. baumannii 2,700 £ 200 1.3+0.2
0.000002
) 0.00003 +
OXA-48 K. pneumoniae 1,200 += 100 1,000 + 100
0.000003
- 0.00002 +
OXA-58 A. baumannii 2,600 + 300 NT
0.000002
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Data sourced
from Miller et al.
(2021).[3][7] NT
= Not Tested.

Inhibition of Penicillin-Binding Proteins (PBPS)

In addition to its primary -lactamase targets, durlobactam also inhibits PBP2 in A. baumannii,
contributing to its overall antibacterial effect when combined with sulbactam, which targets
PBP1 and PBP3.[2][7][8]

Target Protein Organism k2/K (M—'s™?)

PBP2 A. baumannii 1,800 + 600

Data sourced from Durand-
Reville et al. (2017) and Miller
et al. (2021).[2][7]

Structural Basis of Binding and Potency

X-ray crystallography studies have provided critical insights into the molecular basis for
durlobactam's potent and broad-spectrum activity, especially against class D enzymes.[1][Z]

o Enhanced Reactivity: The addition of a double bond in the diazabicyclooctane core
enhances the chemical reactivity of durlobactam compared to inhibitors like avibactam.[1][2]

o Stabilization of the Acyl-Enzyme Complex: In the crystal structure of durlobactam bound to
OXA-24 (PDB: 6MPQ), the methyl side chain of durlobactam plays a crucial role.[1][9] It
helps to block solvent molecules from accessing the covalent carbamate bond, thereby
slowing deacylation (hydrolysis).[1][2] This is achieved by preventing the disruption of a key
hydrophobic bridge (Met223:Tyr112) within the active site.[1][2]

o Active Site Flexibility: Comparison with the avibactam-bound OXA-24 structure (PDB:
4WM9) reveals that a flexible loop (B4-B5 3-strand) is resolved and ordered in the
durlobactam-bound state but is unresolved in the avibactam complex.[1][9] This suggests
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that durlobactam binding induces a more stable conformation, which may contribute to its
faster acylation rate compared to avibactam.[2]

Experimental Protocols

The characterization of durlobactam's binding to -lactamases involves a suite of biochemical
and biophysical techniques.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of inhibition, including acylation efficiency
(k_inact/K_i or k2/K) and the dissociation rate constant (k_off).

Methodology (General):

o Enzyme Purification: Target -lactamase enzymes are overexpressed in a suitable host (e.qg.,
E. coli) and purified to homogeneity using chromatographic techniques.[10]

o Activity Measurement: Enzyme activity is typically monitored spectrophotometrically using a
chromogenic substrate like nitrocefin, which changes color upon hydrolysis.

o Determination of k_inact/K_i: The second-order rate constant is measured under initial
velocity conditions by incubating the enzyme with various concentrations of durlobactam and
monitoring the rate of substrate hydrolysis over time. The data are fitted to progress curves
to derive the kinetic parameters.[3]

o Determination of k_off ("Jump Dilution"): To measure the rate of enzyme activity recovery, a
pre-formed, fully inhibited enzyme-durlobactam complex is rapidly diluted into a solution
containing a reporter substrate.[11] The dilution reduces the free inhibitor concentration to
negligible levels, allowing the slow dissociation of the bound inhibitor and the subsequent
recovery of enzyme activity to be monitored over time. The rate of this recovery corresponds
to k_off.[3][11]

Mass Spectrometry

Objective: To confirm the formation of a covalent adduct, determine its mass, and assess the
stability and potential degradation of the inhibitor.
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Methodology:

o Complex Formation: Purified B-lactamase is incubated with an excess of durlobactam to
ensure complete formation of the acyl-enzyme complex.

o Sample Preparation: The complex is desalted to remove unbound inhibitor and non-volatile
buffer components.

e Analysis: The sample is analyzed using techniques like Electrospray lonization (ESI) or
Matrix-Assisted Laser Desorption/lonization Time-of-Flight (MALDI-TOF) mass spectrometry.
[12][13]

o Data Interpretation: The resulting spectrum is analyzed to detect a mass shift in the enzyme
corresponding to the mass of the covalently bound inhibitor (277 Da for intact durlobactam).
[3] Time-course experiments can be used to monitor for inhibitor hydrolysis or fragmentation.

[3]
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Experimental Workflow for Durlobactam Binding Characterization

Start: Target B-Lactamase Selection

Protein Expression &
Purification

Purified Enzyme Purified Enzyme Purified Enzyme
\

Enzyme Kinetics Assays MEES SRSy X-ray Crystallograph
(e.g., with Nitrocefin) (ESI or MALDI-TOF) Y ESEogrEy

‘Data Analysis & Interﬁyretation

Y
Determine k_inact/K_i Determine k_off Confirm Covalent Adduct Solve 3D Co-crystal Structure Molecular Modeling &
(Acylation Efficiency) (Dissociation Rate) & Mass Shift (e.g., PDB: 6MPQ) Quantum Mechanics
T
|
Y !
I

Analyze Binding Pose & N |
Key Interactions

Conclusion: Characterize

Binding Mechanism & Potency

Click to download full resolution via product page
Caption: Workflow for characterizing durlobactam-enzyme interactions.

X-ray Crystallography

Objective: To determine the high-resolution, three-dimensional structure of durlobactam
covalently bound within the active site of a 3-lactamase.

Methodology:
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» Crystallization: The purified 3-lactamase is crystallized, often by vapor diffusion.

o Soaking/Co-crystallization: The resulting crystals are soaked in a solution containing
durlobactam to allow the inhibitor to diffuse in and bind, or the protein and inhibitor are mixed
prior to crystallization.

» Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting
diffraction patterns are collected.[14][15]

 Structure Solution and Refinement: The diffraction data are processed to generate an
electron density map, into which a model of the protein and the bound inhibitor is built and
refined. The final structure (e.g., PDB ID: 6MPQ for OXA-24 with durlobactam) reveals the
precise atomic interactions, bond formations, and conformational changes that occur upon
binding.[1][9]

Logical Relationships in Drug Action

Durlobactam's clinical utility is derived from its specific role in a combination therapy. Its primary
function is to inhibit the B-lactamases that would otherwise destroy its partner drug, sulbactam.
This protection allows sulbactam to exert its own antibacterial activity by inhibiting essential
bacterial PBPs.
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Logical Pathway of Sulbactam-Durlobactam Synergy
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Caption: Durlobactam protects sulbactam, enabling PBP inhibition.

Conclusion

The molecular binding of durlobactam to serine (-lactamases is a well-characterized process
defined by rapid covalent modification and slow dissociation. Its efficacy is rooted in a chemical
structure optimized for broad-spectrum activity, particularly against the challenging class D
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enzymes prevalent in Acinetobacter baumannii. Through a combination of detailed kinetic
analysis, mass spectrometry, and X-ray crystallography, the structural and mechanistic basis
for its potent inhibition has been elucidated, providing a clear rationale for its clinical use in
combination with sulbactam to overcome critical mechanisms of antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. Durlobactam, a Broad-Spectrum Serine -lactamase Inhibitor, Restores Sulbactam Activity
Against Acinetobacter Species - PMC [pmc.ncbi.nim.nih.gov]

» 3. Frontiers | Durlobactam, a New Diazabicyclooctane 3-Lactamase Inhibitor for the
Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

¢ 4. Sulbactam-durlobactam: a (-lactam/B-lactamase inhibitor combination targeting
Acinetobacter baumannii - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. tandfonline.com [tandfonline.com]

e 6. Sulbactam—durlobactam: a B-lactam/p-lactamase inhibitor combination targeting
Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

o 7. Durlobactam, a New Diazabicyclooctane 3-Lactamase Inhibitor for the Treatment of
Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nim.nih.gov]

e 8. journals.asm.org [journals.asm.org]
e 9. researchgate.net [researchgate.net]

e 10. Drug Discovery in the Field of 3-Lactams: An Academic Perspective - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections:
A Systematic Review - PMC [pmc.ncbi.nim.nih.gov]

e 12. hksmp.com [hksmp.com]
o 13. researchgate.net [researchgate.net]

e 14. PDB-101: Molecule of the Month: Capturing Beta-Lactamase in Action [pdb101.rcsb.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b607226?utm_src=pdf-custom-synthesis
https://academic.oup.com/cid/article-pdf/76/Supplement_2/S194/50083723/ciad095.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10150275/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.709974/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.709974/full
https://pubmed.ncbi.nlm.nih.gov/38426849/
https://pubmed.ncbi.nlm.nih.gov/38426849/
https://www.tandfonline.com/doi/full/10.2217/fmb-2023-0248
https://pmc.ncbi.nlm.nih.gov/articles/PMC11229585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11229585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8328114/
https://journals.asm.org/doi/10.1128/aac.01174-24
https://www.researchgate.net/figure/Co-crystal-structures-of-durlobactam-or-avibactam-and-OXA-24-A-The-crystal-structures_fig1_370429970
https://pmc.ncbi.nlm.nih.gov/articles/PMC10812508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10812508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225462/
https://www.hksmp.com/journals/cai/article/download/239/165
https://www.researchgate.net/figure/a-Mechanism-of-action-of-b-lactamase-inhibitors-EI-non-covalent-b-lactamaseinhibitor_fig1_324116023
https://pdb101.rcsb.org/motm/307
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid 3-
Lactamase Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [molecular binding of Durlobactam to beta-lactamase
enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607226#molecular-binding-of-durlobactam-to-beta-
lactamase-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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